molecular formula C28H62Cl8N8 B000721 Plerixafor Octahydrochloride CAS No. 155148-31-5

Plerixafor Octahydrochloride

Cat. No. B000721
M. Wt: 794.5 g/mol
InChI Key: YIQPUIGJQJDJOS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Plerixafor involves several key steps, starting from diethyl malonate and progressing through a series of reactions including aminolysis with ethylenediamine, Michael reaction with methyl acrylate, and cyclization, to finally yield 1,4,8,11-tetraazacyclotetradecane-5,7,12-trione. This intermediate undergoes condensation with α,α'-dibromo-p-xylene, followed by reduction to produce Plerixafor. This synthesis pathway is noted for its low cost, convenient operations, and suitability for industrial manufacturing without the need for column chromatography, achieving an overall yield of 27.5% (Hu Yang, 2010).

Molecular Structure Analysis

Plerixafor is a bicyclam derivative that acts by blocking the CXCR4 chemokine receptor. Its molecular structure facilitates the rapid movement of stem cells out of the bone marrow and into circulating blood. The effectiveness of Plerixafor in various applications, including stem cell mobilization, is significantly attributed to its unique molecular structure that specifically antagonizes CXCR4 (Drugs in R & D, 2007).

Chemical Reactions and Properties

Plerixafor Octahydrochloride's chemical properties are central to its function as a stem cell mobilizer. It selectively inhibits the binding of CXCR4 to its natural ligand, SDF-1, disrupting a crucial interaction for hematopoietic stem cell trafficking. This mechanism is pivotal for its application in mobilizing stem cells for autologous transplantation in patients with conditions like non-Hodgkin lymphoma and multiple myeloma (A. Cashen, 2009).

Physical Properties Analysis

The physical properties of Plerixafor Octahydrochloride, such as its solubility in water and stability under various conditions, play a critical role in its formulation and administration. While specific studies focusing exclusively on the physical properties of Plerixafor Octahydrochloride were not identified, its formulation as an injectable solution for clinical use implies a thorough understanding and optimization of these properties to ensure efficacy and patient safety.

Chemical Properties Analysis

Plerixafor's chemical properties, including its reactivity and interaction with biological molecules, underpin its therapeutic utility. Its ability to antagonize the CXCR4 receptor is a direct consequence of its chemical structure, enabling it to effectively mobilize hematopoietic stem cells by interfering with the CXCR4-SDF-1 axis. This property is crucial for its use in enhancing stem cell mobilization for transplantation (Jingzhe Wang et al., 2020).

Safety And Hazards

Plerixafor Octahydrochloride can cause skin and eye irritation, and may cause respiratory irritation . It should be handled with personal protective equipment and used only in well-ventilated areas . Serious hypersensitivity reactions, such as anaphylactic-type reactions, have occurred in patients receiving Plerixafor .

Future Directions

Plerixafor Octahydrochloride is currently used in patients with mobilization failure with G-CSF and is administered subcutaneously . More studies should be conducted to explore the optimal approach for Plerixafor in patients with mobilization failure . The incidence of mobilization failure among donors is lower, but Plerixafor is not approved among donors with mobilization failure .

properties

IUPAC Name

1-[[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methyl]-1,4,8,11-tetrazacyclotetradecane;octahydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H54N8.8ClH/c1-9-29-15-17-31-13-3-21-35(23-19-33-11-1)25-27-5-7-28(8-6-27)26-36-22-4-14-32-18-16-30-10-2-12-34-20-24-36;;;;;;;;/h5-8,29-34H,1-4,9-26H2;8*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEUPDYPUTTUXLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCNCCCN(CCNC1)CC2=CC=C(C=C2)CN3CCCNCCNCCCNCC3.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H62Cl8N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20935148
Record name 1,1'-[1,4-Phenylenebis(methylene)]bis(1,4,8,11-tetraazacyclotetradecane)--hydrogen chloride (1/8)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20935148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

794.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Plerixafor Octahydrochloride

CAS RN

155148-31-5
Record name JM 3100
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155148315
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-[1,4-Phenylenebis(methylene)]bis(1,4,8,11-tetraazacyclotetradecane)--hydrogen chloride (1/8)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20935148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PLERIXAFOR OCTAHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OD49913540
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
B Subramaniam, NM Arshad, S Malagobadan… - Pharmaceutics, 2021 - mdpi.com
… To address these problems, ACA was encapsulated in a nanostructured lipid carrier (NLC) anchored with plerixafor octahydrochloride (AMD3100) to promote targeted delivery towards …
Number of citations: 6 www.mdpi.com
Y Liu, L Xu, L Hu, D Chen, L Yu, X Li, H Chen… - Journal of Orthopaedic …, 2020 - Elsevier
… Results of the in vivo studies indicate that the combination of insulin-like growth factor 1 (IGF1) and Plerixafor octahydrochloride (AMD3100) could augment the bone growth by …
Number of citations: 10 www.sciencedirect.com
N Rohner, JR Passweg, DA Tsakiris, JP Halter… - …, 2019 - Wiley Online Library
BACKGROUND CD34+ cell count correlates with engraftment potency after autologous stem cell transplantation. Assessment of CD34+ mainly occurs after apheresis and before …
Number of citations: 3 onlinelibrary.wiley.com
PPS Tomar, M Krugliak, IT Arkin - bioRxiv, 2021 - biorxiv.org
It is difficult to overstate the impact that COVID-19 had on humankind. The pandemic’s etiological agent, SARS-CoV-2, is a member of the Coronaviridae, and as such, is an enveloped …
Number of citations: 2 www.biorxiv.org
PM Reeves, MA Abbaslou, FRW Kools… - Anti-cancer …, 2017 - ingentaconnect.com
The standard of care for ovarian cancer includes initial treatment with chemotherapy. Despite initial efficacy, over 70% of patients develop recurrence; thus, there is a need to identify …
Number of citations: 33 www.ingentaconnect.com
PPS Tomar, M Krugliak, IT Arkin - Pharmaceuticals, 2021 - mdpi.com
SARS-CoV-2, the etiological agent of the COVID-19 pandemic, is a member of the Coronaviridae family. It is an enveloped virus with ion channels in its membrane, the most …
Number of citations: 10 www.mdpi.com
WJ Jeong, IJ Choi, MW Park, SY An… - Head and Neck …, 2013 - snucm.elsevierpure.com
Background: Perineural invasion is a characteristic feature of salivary adenoid cystic carcinoma (ACC). Expression of CXCR4 is also a characteristic feature of ACC which distinguishes …
Number of citations: 0 snucm.elsevierpure.com
S He, T Zhao, H Guo, Y Meng, G Qin, DA Goukassian… - PLoS …, 2016 - journals.plos.org
… that DHI administration increased the number of EPCs in the peripheral blood circulation in genetic mice to the same level as approved for clinical use drug Plerixafor octahydrochloride …
Number of citations: 17 journals.plos.org
HJ Ahn, SY Hwang, NH Nguyen, IJ Lee, EJ Lee… - Molecules and …, 2019 - ncbi.nlm.nih.gov
… the effects after adding recombinant CXCL12 ligand (rCXCL12) and a chemokine receptor antagonist for CXCR4 and CXCL12-mediated chemotaxis, plerixafor octahydrochloride (…
Number of citations: 13 www.ncbi.nlm.nih.gov
W Wu, W Zhou, J Jiang, M Wang, J Zhang… - … Therapy-Nucleic Acids, 2023 - cell.com
Aged cells have declined regenerative ability when subjected to environmental insult. Here we elucidate the mechanism by which mechanical stimulus induces hair regeneration at the …
Number of citations: 6 www.cell.com

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